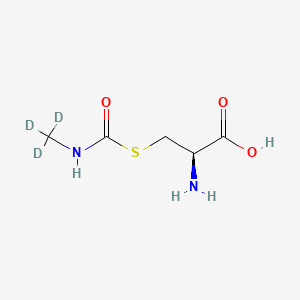![molecular formula C6H4BrN3O B598859 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1198569-35-5](/img/structure/B598859.png)
3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound with the CAS Number: 1198569-35-5 . It has a molecular weight of 214.02 and its IUPAC name is 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one .
Synthesis Analysis
A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Molecular Structure Analysis
The molecular structure of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is characterized by an “amino–nitro–amino” arrangement . This arrangement is similar to that of TATB .Chemical Reactions Analysis
The chemical reactions involving 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one include the Suzuki–Miyaura cross-coupling reaction . This reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds .Physical And Chemical Properties Analysis
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a solid at room temperature . It exhibits excellent thermal stability with a thermal decomposition temperature (TD) of 325 °C .Applications De Recherche Scientifique
Preparation of C-3 Aminated Pyrazolo[1,5-a]pyrimidines
An efficient method for preparing C-3 aminated pyrazolo[1,5-a]pyrimidines was developed . This method involved treating 3-bromopyrazolo[1,5-a]pyrimidine with a wide range of 1° or 2° alkylamines . The resulting C-3 aminated products were obtained in good to excellent isolated yields .
Synthesis of Anticancer Heterocycles
The C-3 aminated pyrazolo[1,5-a]pyrimidines are key intermediates for preparing 3,6-di-amino-substituted anticancer heterocycles . This method is simple and efficient, and avoids drawbacks associated with alternative methods .
Compatibility with Click-Type Applications
A pegylated azide was also coupled in good yield, demonstrating the compatibility of this methodology for potential click-type applications .
Synthesis of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate
6-Bromopyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate was synthesized by reaction of 5-amino-1H-pyrazole-4-ethyl-carboxylate with 2-bromo-malonaldehyde . The rate of reactions were found to be influenced on the strength of bases .
Biological Evaluation as CDKs Inhibitor
The compound 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate was tested for in vitro biological activity as CDKs inhibitor . It showed better IC50 values for CDK4 and CDK6 than roscovitine , indicating that the synthesized compound is a selective inhibitor or acceptor for abnormal cancer cell line (CDKs) .
Synthesis of Ethyl 4-(4-Substituted Phenyl)-6-Methyl-2-(Piperazin-1-Yl)Pyrimidine-5-Carboxylate
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate was synthesized by treating 3-bromopyrazolo[1,5-a]pyrimidine with piperazine .
Safety and Hazards
Orientations Futures
The future directions for the research and application of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one could involve its use in the synthesis of biologically active molecules and natural products . The Suzuki–Miyaura cross-coupling reaction, in particular, represents a considerable asset for inducing modification of the biochemical properties by introducing a functional diversification such as a vinyl, aryl or heteroaryl moiety .
Propriétés
IUPAC Name |
3-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAOMHWFUFZVNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670667 |
Source


|
| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | |
CAS RN |
1198569-35-5 |
Source


|
| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598787.png)





![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)